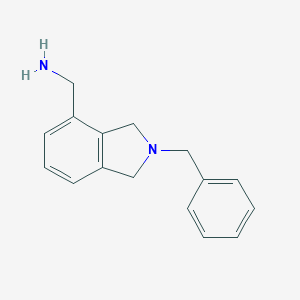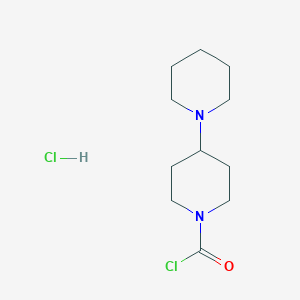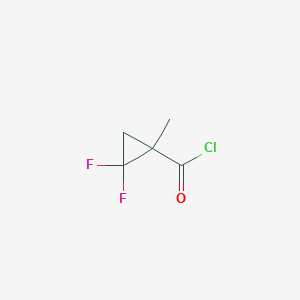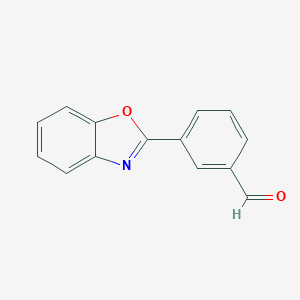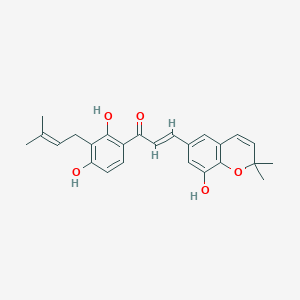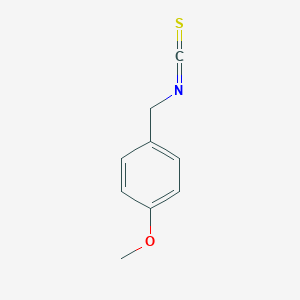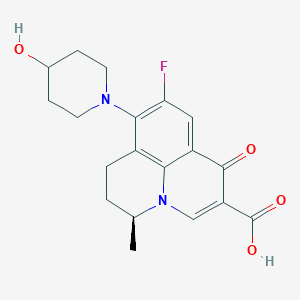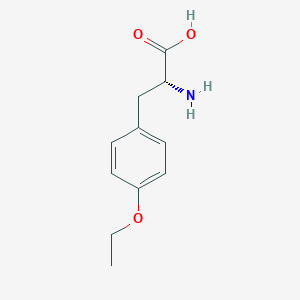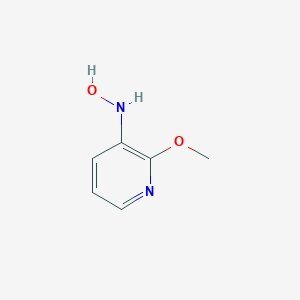
N-(2-methoxypyridin-3-yl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxypyridin-3-yl)hydroxylamine, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. MPN is a chelator that can bind to iron ions, making it useful in studying iron-dependent enzymes and proteins.
作用机制
The mechanism of action of N-(2-methoxypyridin-3-yl)hydroxylamine involves its ability to chelate with iron ions. N-(2-methoxypyridin-3-yl)hydroxylamine can bind to the iron ions in enzymes and proteins, leading to the inhibition of their activity. This inhibition can be reversible or irreversible, depending on the concentration of N-(2-methoxypyridin-3-yl)hydroxylamine and the duration of exposure.
生化和生理效应
N-(2-methoxypyridin-3-yl)hydroxylamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxypyridin-3-yl)hydroxylamine can inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase and cytochrome P450 enzymes. N-(2-methoxypyridin-3-yl)hydroxylamine has also been shown to induce apoptosis in cancer cells by inhibiting the activity of iron-dependent enzymes involved in DNA synthesis and repair.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methoxypyridin-3-yl)hydroxylamine in lab experiments is its ability to selectively inhibit the activity of iron-dependent enzymes and proteins. This selectivity allows researchers to study the functions of specific enzymes and proteins without affecting other cellular processes. However, one limitation of using N-(2-methoxypyridin-3-yl)hydroxylamine is its potential toxicity. N-(2-methoxypyridin-3-yl)hydroxylamine can cause oxidative stress and damage to cells, which can affect the results of experiments.
未来方向
There are several future directions for the research on N-(2-methoxypyridin-3-yl)hydroxylamine. One area of interest is the development of N-(2-methoxypyridin-3-yl)hydroxylamine-based therapies for cancer treatment. N-(2-methoxypyridin-3-yl)hydroxylamine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another area of interest is the use of N-(2-methoxypyridin-3-yl)hydroxylamine in the treatment of iron overload disorders, such as hemochromatosis. N-(2-methoxypyridin-3-yl)hydroxylamine can chelate with excess iron ions, reducing the iron overload in the body. Additionally, there is a need for further research on the toxicity and safety of N-(2-methoxypyridin-3-yl)hydroxylamine, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. N-(2-methoxypyridin-3-yl)hydroxylamine can selectively inhibit the activity of iron-dependent enzymes and proteins, making it useful in studying their functions. However, the potential toxicity of N-(2-methoxypyridin-3-yl)hydroxylamine should be taken into consideration when designing experiments. Further research on N-(2-methoxypyridin-3-yl)hydroxylamine is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of N-(2-methoxypyridin-3-yl)hydroxylamine involves the reaction of 2-methoxypyridine-3-carboxylic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified through recrystallization to obtain pure N-(2-methoxypyridin-3-yl)hydroxylamine.
科学研究应用
N-(2-methoxypyridin-3-yl)hydroxylamine has been widely used in various scientific research areas, including biochemistry, pharmacology, and toxicology. One of the primary applications of N-(2-methoxypyridin-3-yl)hydroxylamine is in the study of iron-dependent enzymes and proteins. N-(2-methoxypyridin-3-yl)hydroxylamine can chelate with iron ions, which are essential for the function of many enzymes and proteins. By binding to iron ions, N-(2-methoxypyridin-3-yl)hydroxylamine can inhibit the activity of these enzymes and proteins, allowing researchers to study their functions.
属性
CAS 编号 |
151068-21-2 |
|---|---|
产品名称 |
N-(2-methoxypyridin-3-yl)hydroxylamine |
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
N-(2-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3 |
InChI 键 |
XQKBBEGQDLRFAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=N1)NO |
规范 SMILES |
COC1=C(C=CC=N1)NO |
同义词 |
3-Pyridinamine,N-hydroxy-2-methoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




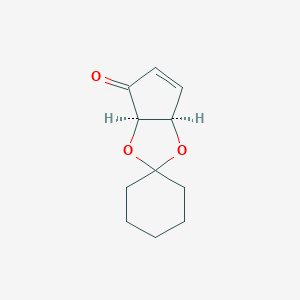
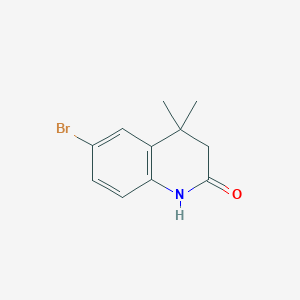
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
